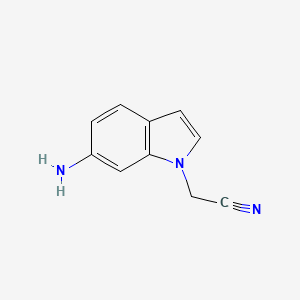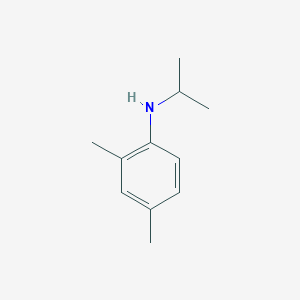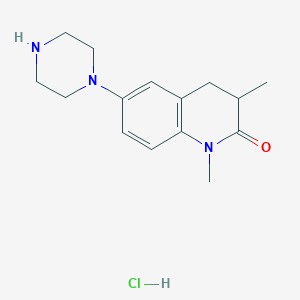
(1-Chloropropan-2-YL)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloropropan-2-YL)cyclopentane is an organic compound with the molecular formula C8H15Cl It consists of a cyclopentane ring substituted with a 1-chloropropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropropan-2-YL)cyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentane with 1-chloropropan-2-ol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of dicyclopentadiene to form cyclopentane, followed by the chlorination of cyclopentane with 1-chloropropan-2-ol. This process is carried out in a continuous flow reactor to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloropropan-2-YL)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Nucleophilic Substitution: Formation of 1-propan-2-ylcyclopentane derivatives.
Elimination: Formation of cyclopentene derivatives.
Oxidation: Formation of cyclopentanone or cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
(1-Chloropropan-2-YL)cyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Used in the development of novel materials with specific properties.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity
Mecanismo De Acción
The mechanism of action of (1-Chloropropan-2-YL)cyclopentane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a hydrogen atom and a chlorine atom, forming a double bond. In oxidation reactions, the compound undergoes electron transfer to form oxidized products .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane: A simple cycloalkane with similar reactivity but lacks the 1-chloropropan-2-yl group.
1-Chloropropane: A linear alkane with a chlorine substituent, but without the cyclopentane ring.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group instead of a chlorine atom.
Uniqueness
(1-Chloropropan-2-YL)cyclopentane is unique due to the presence of both a cyclopentane ring and a 1-chloropropan-2-yl group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C8H15Cl |
|---|---|
Peso molecular |
146.66 g/mol |
Nombre IUPAC |
1-chloropropan-2-ylcyclopentane |
InChI |
InChI=1S/C8H15Cl/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-6H2,1H3 |
Clave InChI |
CRTBHKMHLVEIQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13196370.png)

![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)

amine](/img/structure/B13196386.png)
methanol](/img/structure/B13196394.png)


![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)



![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)

